molecular formula C21H23ClN2O2 B11234715 1-(4-chlorophenyl)-N-[3-(propanoylamino)phenyl]cyclopentanecarboxamide

1-(4-chlorophenyl)-N-[3-(propanoylamino)phenyl]cyclopentanecarboxamide

Cat. No.: B11234715
M. Wt: 370.9 g/mol
InChI Key: XPXGGWDRDKRGHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-CHLOROPHENYL)-N-(3-PROPANAMIDOPHENYL)CYCLOPENTANE-1-CARBOXAMIDE is a synthetic organic compound that belongs to the class of cyclopentane carboxamides This compound is characterized by the presence of a chlorophenyl group and a propanamidophenyl group attached to a cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-CHLOROPHENYL)-N-(3-PROPANAMIDOPHENYL)CYCLOPENTANE-1-CARBOXAMIDE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the cyclopentane ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the chlorophenyl group: This step might involve electrophilic aromatic substitution reactions using chlorobenzene derivatives.

    Attachment of the propanamidophenyl group: This can be done through amide bond formation reactions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-CHLOROPHENYL)-N-(3-PROPANAMIDOPHENYL)CYCLOPENTANE-1-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-CHLOROPHENYL)-N-(3-PROPANAMIDOPHENYL)CYCLOPENTANE-1-CARBOXAMIDE would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    1-(4-BROMOPHENYL)-N-(3-PROPANAMIDOPHENYL)CYCLOPENTANE-1-CARBOXAMIDE: Similar structure but with a bromine atom instead of chlorine.

    1-(4-METHOXYPHENYL)-N-(3-PROPANAMIDOPHENYL)CYCLOPENTANE-1-CARBOXAMIDE: Similar structure but with a methoxy group instead of chlorine.

Uniqueness

1-(4-CHLOROPHENYL)-N-(3-PROPANAMIDOPHENYL)CYCLOPENTANE-1-CARBOXAMIDE is unique due to the presence of the chlorophenyl group, which can impart specific chemical and biological properties. The chlorine atom can influence the compound’s reactivity and interaction with biological targets, making it distinct from its analogs.

Properties

Molecular Formula

C21H23ClN2O2

Molecular Weight

370.9 g/mol

IUPAC Name

1-(4-chlorophenyl)-N-[3-(propanoylamino)phenyl]cyclopentane-1-carboxamide

InChI

InChI=1S/C21H23ClN2O2/c1-2-19(25)23-17-6-5-7-18(14-17)24-20(26)21(12-3-4-13-21)15-8-10-16(22)11-9-15/h5-11,14H,2-4,12-13H2,1H3,(H,23,25)(H,24,26)

InChI Key

XPXGGWDRDKRGHF-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=CC(=CC=C1)NC(=O)C2(CCCC2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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